molecular formula C7H10O2 B1235480 3-(3-Ethyloxiranyl)-2-propenal CAS No. 78307-41-2

3-(3-Ethyloxiranyl)-2-propenal

Cat. No. B1235480
CAS RN: 78307-41-2
M. Wt: 126.15 g/mol
InChI Key: PGTKHYGKDOAHEN-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Ethyloxiranyl)-2-propenal, also known as 4, 5(e)-epoxy-2(e)-heptenal or 4, 5-eh, belongs to the class of organic compounds known as enals. These are an alpha, beta-unsaturated aldehyde of general formula RC=C-CH=O in which the aldehydic C=O function is conjugated to a C=C triple bond at the alpha, beta position. 3-(3-Ethyloxiranyl)-2-propenal is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 3-(3-ethyloxiranyl)-2-propenal is primarily located in the cytoplasm.

Scientific Research Applications

DNA Interaction and Cleavage Mechanisms

Research has investigated the interaction of certain compounds, including 3-(uridin-1'-yl)-2-propenal (a derivative of 3-(3-Ethyloxiranyl)-2-propenal), with DNA. Studies like those by Wu, Kozarich, and Stubbe (1983) and Burger, Drlica, and Birdsall (1994) have delved into the mechanisms by which these compounds interact with and cleave DNA. They have explored the role of these compounds in forming free bases from DNA and the subsequent DNA strand scission processes. These findings are crucial for understanding the biochemical pathways and potential therapeutic applications of such compounds (Wu, Kozarich, & Stubbe, 1983) (Burger, Drlica, & Birdsall, 1994).

Antioxidant and Anti-inflammatory Properties

In another realm of research, compounds structurally related to 3-(3-Ethyloxiranyl)-2-propenal have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. For instance, Madhavi and Sreeramya (2017) synthesized ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, demonstrating significant antioxidant and anti-inflammatory activities. This line of research opens potential avenues for medical and pharmaceutical applications of these compounds (Madhavi & Sreeramya, 2017).

Synthesis and Chemical Properties

Studies have also focused on the synthesis and chemical properties of compounds similar to 3-(3-Ethyloxiranyl)-2-propenal. Kitazume, Nagura, and Koguchi (2004) investigated the one-step synthesis of 2-substituted 3-tri-(or di-)fluoromethyl-2-propenals, demonstrating the versatility and efficiency of this synthesis approach. Such research provides valuable insights into the synthesis and potential applications of these compounds in various fields, including industrial chemistry and materials science (Kitazume, Nagura, & Koguchi, 2004).

Environmental and Health Impact

Additionally, studies have explored the environmental and health impacts of compounds like 2-propenal (acrolein), which is structurally related to 3-(3-Ethyloxiranyl)-2-propenal. Research by Stevens and Maier (2008) and Cahill (2014) delved into the sources, metabolism, and biomolecular interactions of acrolein, highlighting its presence in foods, the environment, and its potential health implications. These studies are vital for understanding the broader environmental and health impacts of such compounds (Stevens & Maier, 2008) (Cahill, 2014).

properties

CAS RN

78307-41-2

Product Name

3-(3-Ethyloxiranyl)-2-propenal

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(E)-3-(3-ethyloxiran-2-yl)prop-2-enal

InChI

InChI=1S/C7H10O2/c1-2-6-7(9-6)4-3-5-8/h3-7H,2H2,1H3/b4-3+

InChI Key

PGTKHYGKDOAHEN-ONEGZZNKSA-N

Isomeric SMILES

CCC1C(O1)/C=C/C=O

SMILES

CCC1C(O1)C=CC=O

Canonical SMILES

CCC1C(O1)C=CC=O

Other CAS RN

78307-41-2

synonyms

4,5(E)-epoxy-2(E)-heptenal
4,5-EH
4,5-epoxy-2-heptenal

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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